PKI-166 (hydrochloride) - 2230253-82-2

PKI-166 (hydrochloride)

Catalog Number: EVT-3151467
CAS Number: 2230253-82-2
Molecular Formula: C20H19ClN4O
Molecular Weight: 366.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PKI-166 (hydrochloride) is a synthetic, low-molecular-weight compound belonging to the pyrrolo-pyrimidine class of molecules. [] It is recognized in scientific literature as a potent, reversible, and selective inhibitor of the tyrosine kinase activity of specific epidermal growth factor receptors (EGFRs), mainly EGFR (also known as HER1 or ErbB1) and HER2 (also known as ErbB2). [, , , , , , ] This inhibitory action on EGFR signaling pathways makes PKI-166 a valuable tool in investigating the role of EGFRs in various cellular processes and disease models. [, , ]

Molecular Structure Analysis

Specific details about the molecular structure of PKI-166 are not provided in the abstracts. The chemical name, 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol, indicates it is a pyrrolo-pyrimidine derivative. [, ] More detailed structural information, including bond lengths, angles, and conformation, would require access to the full publications or crystallographic data.

Mechanism of Action

PKI-166 exerts its biological effects by inhibiting the tyrosine kinase activity of EGFR and HER2 receptors. [, , , , , , ] These receptors are transmembrane proteins involved in cellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. [] By blocking the kinase activity, PKI-166 prevents the downstream signaling cascade initiated by these receptors, ultimately leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth and metastasis in various cancer models. [, , , ]

Applications
  • Cancer Research: PKI-166 demonstrated significant anti-tumor activity in several cancer models, including prostate, [, ] renal, [] epidermoid carcinoma, [] and breast cancer. [] It effectively inhibited cell proliferation, induced apoptosis, and suppressed tumor growth in these models. [, , ] Additionally, PKI-166 was investigated as a potential therapeutic agent for androgen-independent prostate cancer due to its ability to inhibit ErbB1/ErbB2 RTKs signaling, which plays a significant role in this type of cancer. [, ]

  • Cardiovascular Research: PKI-166 exhibited cardiovascular benefits in a hypertensive chronic kidney disease model by attenuating hypertension, maintaining cardiac function, and restoring impaired vascular function, independent of its effects on renal injury. [] This suggests a potential role for PKI-166 in addressing cardiovascular complications associated with chronic kidney disease.

  • Understanding EGFR Signaling: PKI-166 has been utilized as a research tool to investigate the role of EGFR signaling in different cellular processes. For instance, it was used to study the regulation of glycoprotein Ib-IX-von Willebrand factor interaction mediated by cAMP-dependent protein kinase-mediated phosphorylation. [] This study provided insights into the molecular mechanisms governing platelet adhesion and activation.

  • Drug Delivery Systems: Researchers explored incorporating PKI-166 into novel drug delivery systems, such as HPMA copolymer conjugates, to enhance the therapeutic index of HER2-targeted therapy in breast cancer. [] These conjugates aimed to improve drug delivery, potentially overcoming limitations associated with traditional chemotherapy.

Future Directions

Despite its promising preclinical results, PKI-166 encountered challenges during clinical development due to liver toxicity. [] Further research is needed to:

ACU-154

Compound Description: ACU-154 is the primary metabolite of PKI-166, formed via O-glucuronidation. [] This metabolic pathway highlights the importance of hepatic transport for the overall disposition of PKI-166. []

Relevance: As the main metabolite of PKI-166, ACU-154 shares significant structural similarities with the parent compound. Both PKI-166 and ACU-154 impact transporter proteins like MRP2, OATP2, and BSEP, making ACU-154 relevant for understanding PKI-166's pharmacokinetic profile, particularly concerning potential liver toxicity. []

Relevance: The research investigates using HPMA copolymer conjugates to deliver both Trastuzumab and PKI-166. [] This approach aims to improve the therapeutic index by combining Trastuzumab's HER2 targeting with PKI-166's tyrosine kinase inhibition. The study demonstrates synergistic growth inhibition in HER2-positive breast cancer cell lines when both compounds are used. [] This synergistic effect highlights their related mechanisms and positions Trastuzumab as a structurally related compound to PKI-166 in the context of this research. []

Lapatinib

Compound Description: Lapatinib is a tyrosine kinase inhibitor drug that acts on human protein tyrosine kinases. [] This drug, along with others like CI-1033 and AEE788, has been identified as a potential starting point for developing new treatments for human African trypanosomiasis (HAT). []

Relevance: Lapatinib is a 4-anilinoquinazoline derivative, a chemical class known to inhibit trypanosome protein kinases, similar to PKI-166. [] This shared capability to target kinases, albeit in different biological contexts, makes Lapatinib relevant as a structurally related compound to PKI-166. [] The research highlights their shared mechanism of action and the potential of using similar chemical scaffolds for developing new anti-trypanosomal drugs. []

CI-1033

Compound Description: CI-1033, alongside Lapatinib and AEE788, is a drug known to interact with trypanosome protein kinases. [] It exhibits anti-trypanosomal activity and is considered a potential lead compound for developing new treatments for human African trypanosomiasis (HAT). []

Relevance: Like PKI-166, CI-1033 targets protein kinases, demonstrating its capability to inhibit the activity of these enzymes. [] Although the specific kinases targeted might differ, the shared mechanism of action and the potential therapeutic application in treating parasitic diseases establish CI-1033 as a structurally related compound to PKI-166. [] This research suggests that optimizing the pyrrolopyrimidine scaffold of CI-1033 could lead to new anti-trypanosomal drugs. []

AEE788

Compound Description: AEE788 is identified as a drug that binds to trypanosome protein kinases, similar to Lapatinib and CI-1033. [] The compound shows promise as a starting point for developing new drugs for human African trypanosomiasis (HAT). []

Relevance: Similar to PKI-166, AEE788 exhibits inhibitory activity against protein kinases. [] This shared target class, along with its promising anti-trypanosomal effects, makes AEE788 a relevant compound for understanding the broader structural features essential for kinase inhibition. [] The research highlights the pyrrolopyrimidine scaffold of AEE788 as a potential basis for developing new anti-trypanosomal drugs. []

Gefitinib

Compound Description: Gefitinib belongs to the EGFR tyrosine kinase inhibitor class and has been studied for treating various cancers, including colorectal, lung, breast, pancreatic, renal, head and neck, gynecologic, and prostate cancer. []

Relevance: Gefitinib shares a similar mechanism of action with PKI-166, both acting as EGFR tyrosine kinase inhibitors. [] This shared target classification establishes Gefitinib as a structurally related compound to PKI-166. []

Erlotinib

Compound Description: Erlotinib is an EGFR tyrosine kinase inhibitor studied for its efficacy in treating various cancers. [] It has received FDA approval for treating advanced or metastatic lung cancer and, in combination with gemcitabine, for advanced or metastatic pancreatic cancer. []

Relevance: Erlotinib, like PKI-166, is classified as an EGFR tyrosine kinase inhibitor. [] This shared mechanism of action, targeting the same enzymatic pathway, establishes Erlotinib as a structurally related compound to PKI-166. []

EKB-569

Compound Description: EKB-569 is an EGFR tyrosine kinase inhibitor that has undergone investigations for its potential in treating various cancers. []

Relevance: EKB-569 shares its classification as an EGFR tyrosine kinase inhibitor with PKI-166. [] This common mechanism of action, targeting the same enzymatic pathway, identifies EKB-569 as a structurally related compound to PKI-166. []

Lapatinib (GW572016)

Compound Description: Lapatinib, also known as GW572016, is an EGFR tyrosine kinase inhibitor that has been researched for its potential in treating various cancers. []

Relevance: Lapatinib shares its classification as an EGFR tyrosine kinase inhibitor with PKI-166. [] This common mechanism of action, targeting the same enzymatic pathway, identifies Lapatinib as a structurally related compound to PKI-166. []

Canertinib (CI-1033)

Compound Description: Canertinib, also known as CI-1033, is an EGFR tyrosine kinase inhibitor that has undergone investigations for its potential in treating various cancers. []

Relevance: Canertinib shares its classification as an EGFR tyrosine kinase inhibitor with PKI-166. [] This common mechanism of action, targeting the same enzymatic pathway, identifies Canertinib as a structurally related compound to PKI-166. []

Properties

CAS Number

2230253-82-2

Product Name

PKI-166 (hydrochloride)

IUPAC Name

4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride

Molecular Formula

C20H19ClN4O

Molecular Weight

366.85

InChI

InChI=1S/C20H18N4O.ClH/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15;/h2-13,25H,1H3,(H2,21,22,23,24);1H/t13-;/m1./s1

InChI Key

ZPTWAAIZEGWMGX-BTQNPOSSSA-N

SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.